2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide is a key intermediate in the synthesis of Gefitinib, a quinazoline derivative with anticancer properties [, ]. It belongs to the benzamide class of organic compounds, characterized by a benzene ring attached to a carboxamide group. While its direct biological activity is not extensively studied in the provided literature, its role as a precursor to Gefitinib highlights its significance in pharmaceutical chemistry.
This method involves a three-step process starting with 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [, ]:
(a) Reduction: The nitro group in 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst in a transfer hydrogenation reaction. This step yields a mixture of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile [].
This method, while not explicitly described, is implied in a patent for the preparation of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one []. It likely involves a similar reduction of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to obtain 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, followed by selective hydration of the nitrile group to the corresponding amide.
The primary chemical reaction involving 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide, as detailed in the provided papers, is its conversion to Gefitinib []. This transformation involves reacting 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form an intermediate, N'-[2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl]-N,N-dimethylformamidine. This intermediate undergoes a Dimroth rearrangement in the presence of 3-chloro-4-fluoroaniline, ultimately yielding Gefitinib.
The mechanism of action of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide itself is not discussed in the provided literature. Its significance primarily lies in its role as a precursor in the synthesis of Gefitinib, which exerts its anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase [].
The primary application of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide, as identified in the provided papers, is its use as a crucial intermediate in the synthesis of Gefitinib [, ]. Gefitinib is a commercially available drug used for treating certain types of non-small cell lung cancer. The efficient synthesis of this intermediate is crucial for the cost-effective production of Gefitinib.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0